molecular formula C65H98O6 B1231076 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL CAS No. 97850-84-5

1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL

Cat. No.: B1231076
CAS No.: 97850-84-5
M. Wt: 975.5 g/mol
InChI Key: BSGJPMIKPMOXOD-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL is a complex organic compound characterized by its unique structure, which includes long hydrocarbon chains and a pyrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL typically involves esterification reactions. The process begins with the preparation of the intermediate compounds, which are then esterified to form the final product. The reaction conditions often include the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and solvents like dichloromethane or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups, using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced fluorescence or improved solubility.

Biology

In biological research, this compound can be used as a fluorescent probe due to the presence of the pyrene moiety. It can be incorporated into biological membranes or used to label proteins, allowing for the visualization of cellular processes under a fluorescence microscope.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Industry

In the industrial sector, this compound can be used in the formulation of specialty coatings and adhesives. Its unique chemical properties provide enhanced adhesion and durability, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL involves its interaction with specific molecular targets. In biological systems, the pyrene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the long hydrocarbon chains can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] octadecanoate
  • [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-11-enoate

Uniqueness

The uniqueness of 1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL lies in its specific combination of functional groups and structural features. The presence of the pyrene moiety provides strong fluorescence, while the long hydrocarbon chains offer hydrophobic interactions. This combination makes it particularly useful in applications requiring both fluorescence and hydrophobicity.

Properties

IUPAC Name

[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-44-61(66)69-53-59(71-63(68)46-39-35-30-26-24-22-20-18-16-14-12-10-8-6-4-2)54-70-62(67)45-38-34-31-27-28-32-36-41-55-47-48-58-50-49-56-42-40-43-57-51-52-60(55)65(58)64(56)57/h17-20,40,42-43,47-52,59H,3-16,21-39,41,44-46,53-54H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGJPMIKPMOXOD-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97850-84-5
Record name 1-(10-Pyrenedecanoyl)-2,3-dioleoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097850845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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